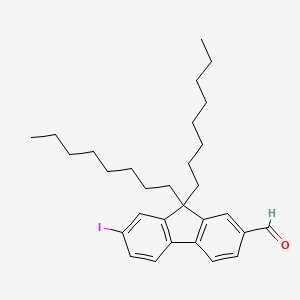
7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde: is a chemical compound with the molecular formula C30H41IO. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an iodine atom at the 7th position, two octyl groups at the 9th position, and an aldehyde group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde typically involves multiple steps. One common method starts with the iodination of 9,9-dioctylfluorene to introduce the iodine atom at the 7th position. This is followed by formylation to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of reagents such as iodine, formylating agents, and catalysts under controlled temperatures and inert atmospheres .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .
化学反応の分析
Types of Reactions: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form larger conjugated systems
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents like toluene
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carboxylic acid.
Reduction: 7-Iodo-9,9-dioctyl-9H-fluorene-2-methanol.
Coupling: Conjugated polymers and oligomers
科学的研究の応用
Chemistry: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is used as a building block in the synthesis of conjugated polymers, which are essential for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices .
Biology and Medicine: While specific biological applications are less documented, derivatives of fluorene have been explored for their potential in drug delivery systems and as fluorescent probes for biological imaging .
Industry: In the industrial sector, this compound is valuable for the development of advanced materials with specific electronic and optical properties. It is used in the fabrication of semiconducting materials and as an intermediate in the production of high-performance polymers .
作用機序
The mechanism of action of 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde primarily involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and aldehyde group enable the compound to undergo substitution, oxidation, and reduction reactions, which are crucial for its incorporation into larger molecular structures. The octyl groups enhance the solubility and processability of the compound, making it suitable for use in organic electronics .
類似化合物との比較
9,9-Dioctyl-2,7-dibromofluorene: Similar structure but with bromine atoms instead of iodine.
2,7-Diiodo-9,9-dioctyl-9H-fluorene: Contains two iodine atoms at the 2nd and 7th positions.
9,9-Dioctyl-9H-fluorene-2-carboxaldehyde: Lacks the iodine atom, which may affect its reactivity and applications.
Uniqueness: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is unique due to the combination of the iodine atom, octyl groups, and aldehyde functionality. This combination imparts specific reactivity and solubility characteristics, making it a versatile building block for advanced materials and optoelectronic applications .
特性
CAS番号 |
817622-90-5 |
|---|---|
分子式 |
C30H41IO |
分子量 |
544.5 g/mol |
IUPAC名 |
7-iodo-9,9-dioctylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C30H41IO/c1-3-5-7-9-11-13-19-30(20-14-12-10-8-6-4-2)28-21-24(23-32)15-17-26(28)27-18-16-25(31)22-29(27)30/h15-18,21-23H,3-14,19-20H2,1-2H3 |
InChIキー |
WQSPMJLQVBBULY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)I)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
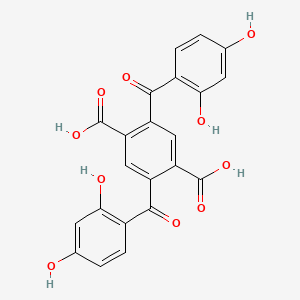
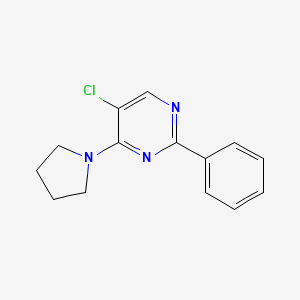
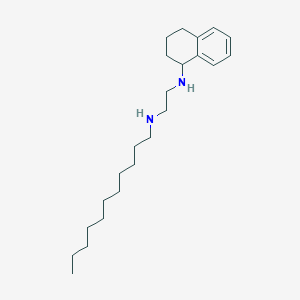
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)

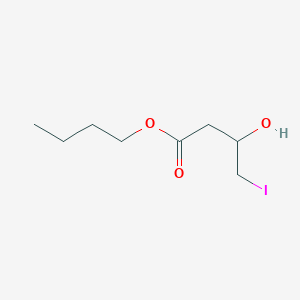

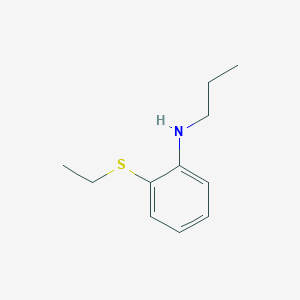
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
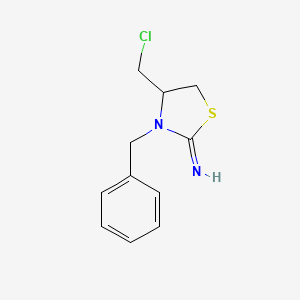
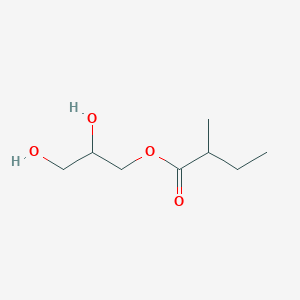
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
